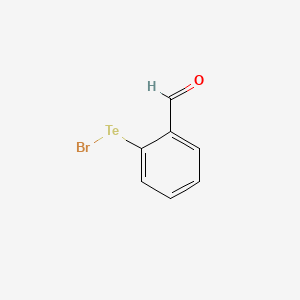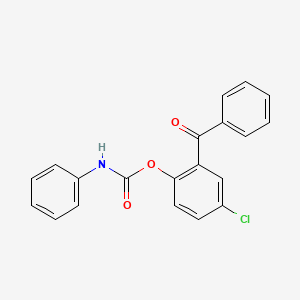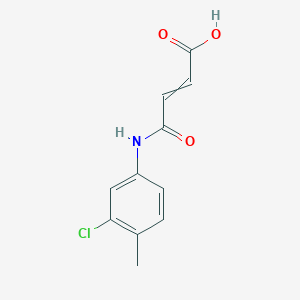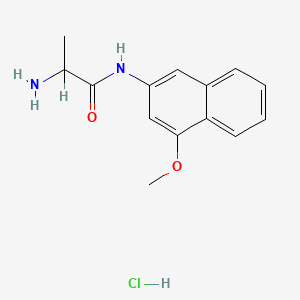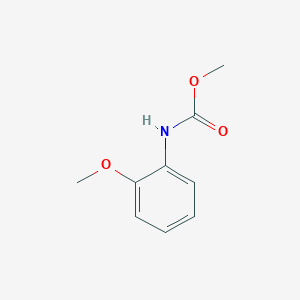![molecular formula C15H20N2O6 B11956978 3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid CAS No. 78609-60-6](/img/structure/B11956978.png)
3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, amide, and benzyloxycarbonyl groups. Its unique stereochemistry, denoted by the (2S,3R) and (2S) configurations, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid typically involves several steps, starting from readily available starting materials. One common approach is the protection of amino acids followed by coupling reactions. For instance, the benzyloxycarbonyl (Cbz) group is often used to protect the amino group of the starting amino acid. The protected amino acid is then coupled with another amino acid derivative under specific conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions. The use of high-purity reagents and precise control of reaction parameters such as temperature, pH, and solvent composition is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The benzyloxycarbonyl group can be removed or substituted with other protecting groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and deprotecting agents like hydrogenation catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide groups would produce primary or secondary amines.
Scientific Research Applications
(2S,3R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-[((2S)-2-{[(methoxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid
- (2S,3R)-2-[((2S)-2-{[(ethoxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid
Uniqueness
Compared to similar compounds, (2S,3R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-hydroxybutanoic acid is unique due to its benzyloxycarbonyl group, which provides distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific synthetic applications and research studies.
Properties
CAS No. |
78609-60-6 |
|---|---|
Molecular Formula |
C15H20N2O6 |
Molecular Weight |
324.33 g/mol |
IUPAC Name |
3-hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid |
InChI |
InChI=1S/C15H20N2O6/c1-9(13(19)17-12(10(2)18)14(20)21)16-15(22)23-8-11-6-4-3-5-7-11/h3-7,9-10,12,18H,8H2,1-2H3,(H,16,22)(H,17,19)(H,20,21) |
InChI Key |
ONSJKBWEYSPLAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B11956900.png)

